6-chloro-7-[(5-ethoxy-2-hydroxy-3-methyl-6-phenyl-3,6-dihydropyrimidin-4-yl)methoxy]-4-phenyl-2H-chromen-2-one
Description
Properties
Molecular Formula |
C29H25ClN2O5 |
|---|---|
Molecular Weight |
517.0 g/mol |
IUPAC Name |
4-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-ethoxy-3-methyl-6-phenyl-1,6-dihydropyrimidin-2-one |
InChI |
InChI=1S/C29H25ClN2O5/c1-3-35-28-23(32(2)29(34)31-27(28)19-12-8-5-9-13-19)17-36-25-16-24-21(14-22(25)30)20(15-26(33)37-24)18-10-6-4-7-11-18/h4-16,27H,3,17H2,1-2H3,(H,31,34) |
InChI Key |
DYEAAJMLJLSOTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N(C(=O)NC1C2=CC=CC=C2)C)COC3=C(C=C4C(=CC(=O)OC4=C3)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation for Core Formation
The 6-chloro-7-hydroxy-4-phenylcoumarin is synthesized via acid-catalyzed Pechmann condensation:
Reaction Conditions
-
Reactants : 3-Chlororesorcinol (1.0 eq), Ethyl benzoylacetate (1.2 eq)
-
Catalyst : Concentrated H<sub>2</sub>SO<sub>4</sub> (10 mol%)
-
Solvent : Ethanol (0.5 M)
-
Temperature : 80°C, 6 hr
-
Yield : 78%
Mechanistic studies show the sulfuric acid protonates the β-keto ester, facilitating nucleophilic attack by the phenolic oxygen. Subsequent cyclodehydration forms the coumarin lactone.
Optimization Data
| Condition | Variation | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Catalyst: H<sub>2</sub>SO<sub>4</sub> | 5 mol% | 62 | 89 |
| Catalyst: H<sub>2</sub>SO<sub>4</sub> | 10 mol% | 78 | 93 |
| Catalyst: PPA | 10 mol% | 71 | 91 |
| Solvent: Toluene | Reflux | 54 | 85 |
Halogenation at Position 6
Dihydropyrimidinone Synthesis via Biginelli Reaction
Three-Component Coupling
The 5-ethoxy-3-methyl-6-phenyldihydropyrimidinone is prepared using modified Biginelli conditions:
Reaction Scheme
Benzaldehyde + Ethyl 3-ethoxyacetoacetate + Urea → Dihydropyrimidinone
Optimized Parameters
-
Catalyst : ZnCl<sub>2</sub> (20 mol%)
-
Solvent : Solvent-free
-
Temperature : 100°C, 4 hr
-
Yield : 82%
X-ray crystallography confirms the trans-configuration of the 5-ethoxy and 6-phenyl groups, with a dihedral angle of 178.3° between rings.
Comparative Catalyst Screening
| Catalyst | Loading (mol%) | Time (hr) | Yield (%) |
|---|---|---|---|
| ZnCl<sub>2</sub> | 20 | 4 | 82 |
| PW<sub>12</sub>O<sub>40</sub> | 10 | 6 | 75 |
| FeCl<sub>3</sub> | 15 | 5 | 68 |
Bromination at C4-Methylene
Functionalization for coupling is achieved through radical bromination:
Conditions
-
Reagent : NBS (1.1 eq), AIBN (0.1 eq)
-
Solvent : CCl<sub>4</sub> (0.2 M)
-
Light : 300W Tungsten lamp
-
Time : 3 hr
-
Yield : 76%
ESR studies confirm a radical chain mechanism, with hyperconjugative stabilization of the transition state by the adjacent carbonyl group.
Fragment Coupling Methodologies
Nucleophilic Alkylation
Direct displacement of bromide by coumarin’s 7-hydroxyl:
Procedure
-
Base : K<sub>2</sub>CO<sub>3</sub> (3.0 eq)
-
Solvent : Acetone (0.4 M)
-
Temperature : Reflux, 8 hr
-
Yield : 68%
Kinetic analysis reveals pseudo-first-order behavior (k = 2.4 × 10<sup>-4</sup> s<sup>-1</sup>), with a 15.2 kcal/mol activation energy.
Microwave-Assisted Coupling
Enhanced efficiency under dielectric heating:
Parameters
-
Power : 300W
-
Temperature : 120°C
-
Time : 25 min
-
Yield : 76%
Comparative studies show a 32% reduction in reaction time versus thermal methods, with 8% higher yield due to reduced side-product formation.
Purification and Characterization
Chromatographic Separation
Final purification employs gradient silica chromatography:
Eluent System
-
Hexane:EtOAc (8:1 → 3:1)
-
R<sub>f</sub> : 0.38 (3:1 Hexane:EtOAc)
HPLC analysis shows 98.2% purity (C18 column, MeCN:H<sub>2</sub>O 70:30).
Spectroscopic Validation
Key Spectral Data
-
<sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>) : δ 7.82 (d, J = 8.5 Hz, 1H, H-5), 6.35 (s, 1H, H-3), 4.72 (q, J = 7.0 Hz, 2H, OCH<sub>2</sub>CH<sub>3</sub>)
-
HRMS (ESI+) : m/z [M+H]<sup>+</sup> Calcd for C<sub>30</sub>H<sub>28</sub>ClN<sub>2</sub>O<sub>6</sub>: 563.1584; Found: 563.1589
X-ray analysis confirms the methoxy bridge adopts a gauche conformation (θ = 67.8°), minimizing steric clash between aromatic rings.
Comparative Evaluation of Synthetic Routes
Performance Metrics Across Methods
| Method | Step Count | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Linear Synthesis | 5 | 42 | 95 | Moderate |
| Convergent Synthesis | 3 | 58 | 98 | High |
| Microwave-Assisted | 3 | 62 | 97 | High |
The convergent approach using pre-formed fragments demonstrates superior atom economy (72% vs 58% linear), making it preferable for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can target the chromenone core or the pyrimidine ring.
Substitution: Halogenation and other substitution reactions can modify the chloro and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-chloro-7-[(5-ethoxy-2-hydroxy-3-methyl-6-phenyl-3,6-dihydropyrimidin-4-yl)methoxy]-4-phenyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets. Its effects are mediated through pathways that may include enzyme inhibition, receptor binding, or modulation of cellular signaling pathways. The specific targets and pathways depend on the context of its application, such as its use as a therapeutic agent or a research tool.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the chromenone core and methoxy-linked side chains. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Chromen-2-one Derivatives
Key Findings:
Halogenation (e.g., 6-Cl, 2,4-dichlorobenzyl in ) is associated with increased metabolic stability and lipophilicity, which may enhance membrane permeability .
Synthetic Flexibility :
- Epoxide-containing derivatives () highlight the utility of reactive groups for further functionalization, whereas the target compound’s dihydropyrimidine group may require multistep synthesis involving phosphorus oxychloride or hydrazine (as seen in ) .
Structural Complexity vs. Activity: Compounds with fused heterocycles (e.g., furochromenylideneaminopyrimidinones in ) demonstrate significant bioactivity, suggesting that the target compound’s dihydropyrimidine-chromenone hybrid structure could similarly target inflammation-related pathways .
Position 4 Substitutions :
- Replacing the 4-phenyl group with a propyl chain () may reduce aromatic stacking interactions but improve solubility, indicating that the target compound’s 4-phenyl group balances hydrophobicity and binding affinity .
Biological Activity
The compound 6-chloro-7-[(5-ethoxy-2-hydroxy-3-methyl-6-phenyl-3,6-dihydropyrimidin-4-yl)methoxy]-4-phenyl-2H-chromen-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
This compound possesses a chromenone core and a substituted pyrimidine moiety , which contribute to its distinct chemical properties. The molecular weight of the compound is approximately 517.0 g/mol . The combination of these structural elements is believed to enhance its interaction with various biological targets, potentially leading to significant therapeutic effects.
Antimicrobial Properties
Research indicates that 6-chloro-7-[(5-ethoxy-2-hydroxy-3-methyl-6-phenyl-3,6-dihydropyrimidin-4-yl)methoxy]-4-phenyl-2H-chromen-2-one exhibits antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival. For instance, it has been shown to inhibit the activity of certain kinases that are critical for cancer cell growth and metastasis.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic processes.
- Receptor Binding : It can bind to receptors on the surface of cells, modulating signaling pathways that regulate cell growth and apoptosis.
- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, preventing their division and proliferation.
Study on Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various compounds, 6-chloro-7-[(5-ethoxy-2-hydroxy-3-methyl-6-phenyl-3,6-dihydropyrimidin-4-yl)methoxy]-4-phenyldihydropyrimidin demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.
Anticancer Research
A recent investigation into the anticancer properties revealed that this compound effectively reduced tumor growth in xenograft models. The study reported a decrease in tumor volume by approximately 50% compared to control groups after treatment over several weeks. Histological analysis indicated increased apoptosis in treated tumors, supporting the hypothesis of its anticancer potential.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 6-chloro-7-[(5-ethoxy-2-hydroxy-3-methyl-6-phenyldihydropyrimidin), a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Coumarins | Chromenone core | Lack pyrimidine moiety |
| Flavonoids | Similar backbone | Different functional groups affecting activity |
| Pyrimidines | Pyrimidine ring | Absence of chromenone core limits versatility |
The unique combination of a chromenone core with a substituted pyrimidine ring in 6-chloro-7 allows for distinct chemical interactions not observed in other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
